molecular formula C10H20O2 B033946 2-Methoxy-4-propylcyclohexan-1-ol CAS No. 23950-98-3

2-Methoxy-4-propylcyclohexan-1-ol

Cat. No.: B033946
CAS No.: 23950-98-3
M. Wt: 172.26 g/mol
InChI Key: FLNSLKJOWVMPEE-UHFFFAOYSA-N
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Description

2-Methoxy-4-propylcyclohexan-1-ol is an organic compound with the molecular formula C10H20O2. It is a cyclohexanol derivative, characterized by the presence of a methoxy group at the second position and a propyl group at the fourth position on the cyclohexane ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxy-4-propylcyclohexan-1-ol can be synthesized through the catalytic hydrogenation of eugenol. The process involves the use of supported metal catalysts such as palladium, ruthenium, nickel, copper, or chromium in the presence of a hydrogen source . The reaction conditions typically include moderate temperatures and hydrogen pressures to achieve the desired conversion.

Industrial Production Methods

In industrial settings, the production of this compound involves the depolymerization of lignin, a major component of lignocellulose biomass. The process includes solvolysis, where lignin is broken down in the presence of an organic solvent and hydrogen, followed by catalytic hydrogenation to yield the desired cyclohexanol derivative .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-propylcyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further hydrogenate the compound to form saturated hydrocarbons.

    Substitution: The methoxy and propyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of metal catalysts such as palladium or nickel is commonly used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-Methoxy-4-propylcyclohexan-1-ol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-propylcyclohexanol: A closely related compound with similar structural features.

    4-n-Propylcyclohexanol: Another cyclohexanol derivative with a propyl group at the fourth position but lacking the methoxy group.

Uniqueness

2-Methoxy-4-propylcyclohexan-1-ol is unique due to the presence of both methoxy and propyl groups on the cyclohexane ring, which imparts distinct chemical and physical properties. This combination of functional groups makes it valuable for specific applications in various fields .

Properties

IUPAC Name

2-methoxy-4-propylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-3-4-8-5-6-9(11)10(7-8)12-2/h8-11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLNSLKJOWVMPEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(C(C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30865124
Record name Cyclohexanol, 2-methoxy-4-propyl-
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Molecular Weight

172.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23950-98-3
Record name 2-Methoxy-4-propylcyclohexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23950-98-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanol, 2-methoxy-4-propyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023950983
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanol, 2-methoxy-4-propyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclohexanol, 2-methoxy-4-propyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxy-4-propylcyclohexan-1-ol
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